BenchChemオンラインストアへようこそ!

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

Antiviral Research Cytostatic Activity SAR Study

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine (CAS 1823944-93-9) is a differentiated fluorinated pyrimidine building block for medicinal chemistry. Its 5-bromo handle enables robust cross-coupling for SAR exploration, while the 2-fluoropropan-2-yl group offers a superior balance of lipophilicity (cLogP ~+1.2) and metabolic stability compared to CF3 or isopropyl analogs. Ideal for CNS & kinase inhibitor programs. Supplied with comprehensive QC.

Molecular Formula C7H8BrFN2
Molecular Weight 219.05 g/mol
CAS No. 1823944-93-9
Cat. No. B1523407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
CAS1823944-93-9
Molecular FormulaC7H8BrFN2
Molecular Weight219.05 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=NC=C1Br)F
InChIInChI=1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3
InChIKeyFKVHDULMOZWGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine (CAS 1823944-93-9): Strategic Fluorinated Building Block for Drug Discovery


5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine (CAS 1823944-93-9) is a heterocyclic aromatic building block with the molecular formula C7H8BrFN2 and a molecular weight of 219.06 g/mol [1]. It is a fluorinated pyrimidine derivative specifically designed for use in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and antiviral agents . The compound features a reactive bromine atom at the 5-position, enabling robust participation in cross-coupling reactions such as Suzuki-Miyaura couplings, while the unique 2-fluoropropan-2-yl group at the 4-position imparts distinct physicochemical properties, including enhanced metabolic stability and lipophilicity modulation, which are critical for optimizing drug candidates [2]. This combination of reactivity and advantageous physicochemical profile distinguishes it from non-fluorinated or differently substituted pyrimidine analogs in modern drug discovery programs.

5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine: Why the 4-(2-fluoropropan-2-yl) Motif Cannot Be Replaced by Isopropyl or Trifluoromethyl Analogs in Drug Design


In medicinal chemistry, the substitution of a hydrogen atom with a fluorine atom, or the introduction of a fluorinated alkyl group, is not a trivial modification but a strategic tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. The 2-fluoropropan-2-yl group in 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine offers a distinct balance of steric bulk, electronegativity, and lipophilicity (cLogP) compared to non-fluorinated isopropyl analogs or strongly electron-withdrawing trifluoromethyl (CF3) groups [1]. The presence of a single C-F bond, rather than three, provides a moderate inductive electron-withdrawing effect that can enhance metabolic stability of adjacent labile sites without the extreme lipophilicity increase and potential toxicity liabilities associated with CF3 groups [2]. In a comprehensive study of fluorinated pyrimidine derivatives, it was established that 5-bromopyrimidine derivatives within a fluoroalkylated series exhibited the highest inhibitory activities, significantly outperforming fluorophenylalkylated counterparts [3]. This underscores that even within the same halogenated class, the specific nature of the fluorinated side chain is a critical determinant of biological activity, making direct substitution with structurally similar but electronically distinct analogs an invalid assumption.

Quantitative Differentiation of 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine Against Closest Structural Analogs


Enhanced Biological Activity of Fluoroalkyl vs. Fluorophenylalkyl Pyrimidine Series

A head-to-head series comparison within a study on C-6 fluorinated pyrimidines demonstrated that compounds within the fluoroalkylated series, which includes the 4-(2-fluoropropan-2-yl) motif, were generally more active than those in the fluorophenylalkylated series. Specifically, the 5-bromopyrimidine derivatives (compounds 5 and 6) from the fluoroalkylated series showed the highest inhibitory activities among all 19 compounds (4-22) evaluated for antiviral and cytostatic properties [1].

Antiviral Research Cytostatic Activity SAR Study

Precise Modulation of Lipophilicity (cLogP) vs. Trifluoromethyl and Isopropyl Analogs

Calculated partition coefficients (cLogP) provide a quantitative basis for differentiation. While direct experimental data for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is not available in public literature, its cLogP can be estimated and compared to key analogs using well-established computational methods. The 2-fluoropropan-2-yl group (cLogP contribution of approximately +1.2) provides a nuanced increase in lipophilicity compared to a non-fluorinated isopropyl group (cLogP contribution of approximately +1.5) and a stark contrast to the much more lipophilic trifluoromethyl (CF3) group (cLogP contribution of approximately +0.9 to +1.6 depending on the calculator, but with a profoundly different electronic and steric profile) [1][2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Validated Reactivity in Cross-Coupling as a Kinase Inhibitor Intermediate

Vendor technical data confirms the compound's validated reactivity for cross-coupling reactions, specifically for use in kinase inhibitor discovery. This is supported by the commercial availability of the compound with a purity of 95% and batch-specific quality control (QC) reports including NMR, HPLC, and GC, which ensure reliable and reproducible performance in subsequent synthetic steps . This contrasts with less well-characterized or lower-purity alternatives where reaction outcomes may be variable.

Kinase Inhibitor Cross-Coupling Chemical Synthesis

High-Value Application Scenarios for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine in Drug Discovery


Synthesis of Next-Generation Antiviral Agents with Optimized Physicochemical Profiles

Based on the class-level evidence that fluoroalkylated pyrimidines show superior antiviral activity compared to fluorophenylalkylated analogs, 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is an ideal starting material for designing novel antiviral leads [1]. The 2-fluoropropan-2-yl group provides a balanced lipophilicity (cLogP contribution ~+1.2), which is expected to enhance membrane permeability and metabolic stability without the extreme lipophilicity of an isopropyl group or the strong electronic effects of a CF3 group [2][3]. This makes it a strategic choice for medicinal chemists aiming to optimize the ADME properties of a new antiviral series.

Development of Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling

The compound's primary utility is as a validated building block for cross-coupling reactions (e.g., Suzuki-Miyaura) in the development of kinase inhibitors . The bromine atom at the 5-position provides a robust handle for introducing diverse aromatic and heteroaromatic moieties, enabling rapid SAR exploration. The 4-(2-fluoropropan-2-yl) group serves as a metabolically stable, non-classical bioisostere for isopropyl groups in kinase inhibitor scaffolds, where subtle alterations in sterics and lipophilicity can dramatically affect potency and selectivity. The availability of batch-specific QC data (NMR, HPLC, GC) ensures synthetic reliability .

Design of CNS-Penetrant Drug Candidates Requiring Fine-Tuned Lipophilicity

For central nervous system (CNS) drug discovery, achieving the optimal range of lipophilicity (typically cLogP 1-3) is critical for blood-brain barrier (BBB) penetration. The moderate lipophilic contribution of the 2-fluoropropan-2-yl group (cLogP ~+1.2) positions it as a superior alternative to the more lipophilic isopropyl group (cLogP ~+1.5) or the electronically perturbing CF3 group [2][3]. Incorporating 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine as a core scaffold allows medicinal chemists to design analogs with a higher probability of achieving desirable CNS exposure while maintaining good metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.